molecular formula C13H18O3 B2500379 Tert-butyl 3-(4-hydroxyphenyl)propanoate CAS No. 51458-31-2

Tert-butyl 3-(4-hydroxyphenyl)propanoate

Cat. No.: B2500379
CAS No.: 51458-31-2
M. Wt: 222.284
InChI Key: WEHDCBONCFYXKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of phenol and is characterized by the presence of a tert-butyl ester group attached to a 3-(4-hydroxyphenyl)propanoate moiety

Properties

IUPAC Name

tert-butyl 3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHDCBONCFYXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51458-31-2
Record name tert-butyl 3-(4-hydroxyphenyl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxyphenyl)propanoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to yield alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Tert-butyl 3-(4-hydroxyphenyl)propanoate exhibits a range of biological activities that make it a valuable compound in research:

  • Antifungal Activity : Studies have demonstrated that this compound possesses significant antifungal properties, particularly against Candida albicans. In vitro assays indicate that it has a higher antifungal activity compared to fluconazole .
  • Enzyme Inhibition : The compound is utilized in studies investigating enzyme inhibition and protein interactions, contributing to our understanding of biochemical pathways.
  • Antioxidant Properties : As a hindered phenolic antioxidant, it is commonly used in polymer stabilization, particularly in plastics like polyethylene and polypropylene. Its low volatility makes it suitable for high-temperature applications during plastic extrusion and molding .

Industrial Applications

The compound's stabilizing properties have led to its widespread use in various industries:

  • Polymer Industry : this compound is extensively used as an antioxidant in the production of commodity plastics. Its effectiveness in preventing oxidative degradation enhances the longevity and performance of plastic materials .
  • Food Packaging : The compound has been approved for use in food contact materials in both the EU and US, making it essential for ensuring the safety and stability of plastic food packaging .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

  • Optimization of Antifungal Production : A study employing response surface methodology optimized the production conditions for antifungal metabolites from a soil bacterial isolate. The results indicated a significant increase in antifungal activity when cultured under optimal conditions (temperature 30 °C, agitation 150 rpm, glucose 1 g/l, peptone 2 g/l, pH 8), resulting in a 2.48-fold increase in metabolite yield .
  • Polymer Stabilization Studies : Research has shown that incorporating this compound into polymer formulations significantly enhances thermal stability and resistance to oxidative degradation. This application is crucial for extending the lifespan of materials used in various environmental conditions .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is similar in structure but has a longer alkyl chain, making it more suitable for use as a polymer stabilizer.

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound is used as an antioxidant in various applications.

Uniqueness: Tert-butyl 3-(4-hydroxyphenyl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in research and industry.

Biological Activity

Tert-butyl 3-(4-hydroxyphenyl)propanoate, also known as a phenolic antioxidant, has garnered attention for its biological activities, particularly in the context of oxidative stress and inflammation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of C14H22O3C_{14}H_{22}O_3 and features a tert-butyl group attached to a phenolic structure. The presence of the hydroxyl group (-OH) on the aromatic ring is crucial for its antioxidant properties, allowing it to scavenge free radicals effectively.

Biological Activities

1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It stabilizes free radicals by donating hydrogen atoms, thus preventing oxidative damage to cellular structures. Studies have shown that it can reduce lipid peroxidation in various biological systems, which is vital for protecting cells from oxidative stress-induced damage .

2. Anti-inflammatory Effects
this compound has been reported to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), thereby reducing inflammation in models of acute and chronic inflammatory diseases .

3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Antioxidant Activity in Food Systems

A study evaluated the effectiveness of this compound as an antioxidant in food products. The results demonstrated a significant reduction in oxidative spoilage when this compound was incorporated into lipid-rich foods, highlighting its potential as a natural preservative .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain behaviors. Histological analysis revealed reduced inflammatory cell infiltration in joint tissues compared to control groups .

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
AntioxidantScavenges free radicals; reduces lipid peroxidation
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Research Findings

  • Oxidative Stress Mitigation : this compound was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, in both cellular and animal models .
  • Cell Viability : In vitro studies demonstrated that this compound enhances cell viability in stressed neuronal cultures by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Potential Toxicity : While generally considered safe at low concentrations, high doses may exhibit cytotoxic effects, necessitating further toxicological assessments .

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